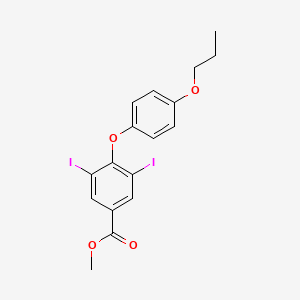![molecular formula C16H14N4O2 B12560009 1-[([2,2'-Bipyridin]-5-yl)methyl]-5-methylpyrimidine-2,4(1H,3H)-dione CAS No. 175885-51-5](/img/structure/B12560009.png)
1-[([2,2'-Bipyridin]-5-yl)methyl]-5-methylpyrimidine-2,4(1H,3H)-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-[([2,2’-Bipyridin]-5-yl)methyl]-5-methylpyrimidine-2,4(1H,3H)-dione is a complex organic compound that features a bipyridine moiety linked to a pyrimidine structure
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-[([2,2’-Bipyridin]-5-yl)methyl]-5-methylpyrimidine-2,4(1H,3H)-dione typically involves the reaction of 2,2’-bipyridine with a suitable pyrimidine precursor under controlled conditions. One common method involves the use of a cyclocondensation reaction, where the bipyridine and pyrimidine components are combined in the presence of a catalyst, such as a transition metal complex, to form the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of automated reactors and continuous flow systems to maintain consistent reaction parameters and improve efficiency .
Análisis De Reacciones Químicas
Types of Reactions
1-[([2,2’-Bipyridin]-5-yl)methyl]-5-methylpyrimidine-2,4(1H,3H)-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Reagents such as halogens, alkylating agents, and acylating agents are commonly used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized bipyridine derivatives, while substitution reactions can produce a variety of substituted bipyridine and pyrimidine compounds .
Aplicaciones Científicas De Investigación
1-[([2,2’-Bipyridin]-5-yl)methyl]-5-methylpyrimidine-2,4(1H,3H)-dione has several scientific research applications:
Mecanismo De Acción
The mechanism of action of 1-[([2,2’-Bipyridin]-5-yl)methyl]-5-methylpyrimidine-2,4(1H,3H)-dione involves its ability to coordinate with metal ions, forming stable complexes. These complexes can interact with various molecular targets, such as enzymes and receptors, modulating their activity. The bipyridine moiety plays a crucial role in binding to metal centers, while the pyrimidine ring can participate in additional interactions with biological molecules .
Comparación Con Compuestos Similares
Similar Compounds
2,2’-Bipyridine: A simpler bipyridine derivative that also forms metal complexes but lacks the additional functionality provided by the pyrimidine ring.
1,10-Phenanthroline: Another bidentate ligand similar to bipyridine, used in coordination chemistry and biological studies.
Uniqueness
1-[([2,2’-Bipyridin]-5-yl)methyl]-5-methylpyrimidine-2,4(1H,3H)-dione is unique due to the combination of bipyridine and pyrimidine moieties, which enhances its ability to form diverse metal complexes and interact with a wider range of molecular targets. This dual functionality makes it a versatile compound for various applications in scientific research and industry .
Propiedades
Número CAS |
175885-51-5 |
|---|---|
Fórmula molecular |
C16H14N4O2 |
Peso molecular |
294.31 g/mol |
Nombre IUPAC |
5-methyl-1-[(6-pyridin-2-ylpyridin-3-yl)methyl]pyrimidine-2,4-dione |
InChI |
InChI=1S/C16H14N4O2/c1-11-9-20(16(22)19-15(11)21)10-12-5-6-14(18-8-12)13-4-2-3-7-17-13/h2-9H,10H2,1H3,(H,19,21,22) |
Clave InChI |
BATPATOYYFDGKT-UHFFFAOYSA-N |
SMILES canónico |
CC1=CN(C(=O)NC1=O)CC2=CN=C(C=C2)C3=CC=CC=N3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-[4-[4-[4-(Methoxymethyl)phenyl]phenyl]phenyl]ethanone](/img/structure/B12559931.png)
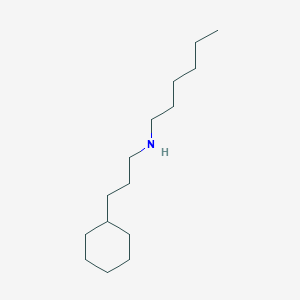
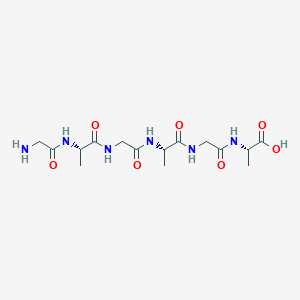
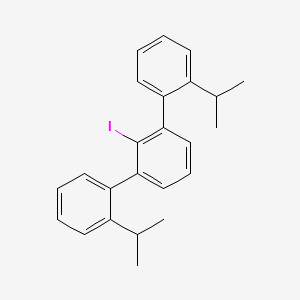
![Acetic acid, [(4-nitrophenyl)sulfonyl]-, phenylmethyl ester](/img/structure/B12559969.png)
![N-(2-Chloro-6,7-dihydro-5H-cyclopenta[b]pyridin-4-yl)acetamide](/img/structure/B12559973.png)
![(Z)-(4-methylphenyl)-[(4-methylphenyl)hydrazinylidene]-oxidoazanium](/img/structure/B12559983.png)
![Triethyl[(1,4,7,10,13-pentaoxacyclohexadecan-15-yl)methyl]silane](/img/structure/B12559987.png)
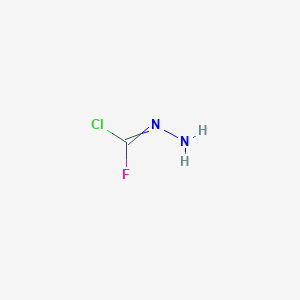
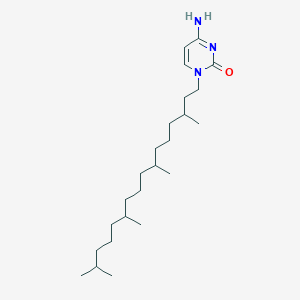

![2H-Benzo[b]pyrano[2,3-f][1,4]benzodioxin-2-one, 4-methyl-](/img/structure/B12560019.png)
![N-[2-(Carboxyamino)ethyl]-2-imidodicarbonic acid](/img/structure/B12560026.png)
